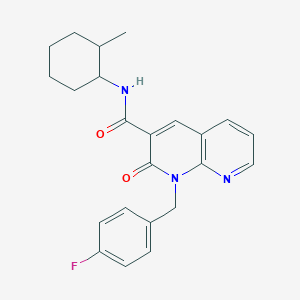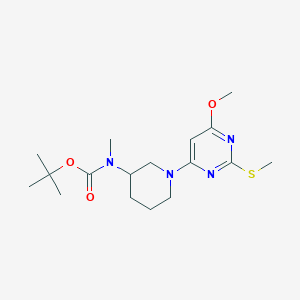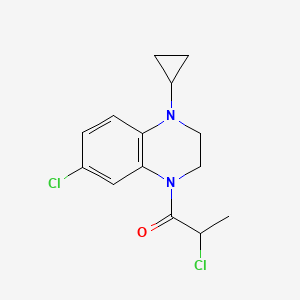![molecular formula C16H11ClN4O3S B2940773 4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 342590-87-8](/img/structure/B2940773.png)
4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound that has been widely studied in scientific research due to its potential applications in various fields. This molecule is a member of the thiadiazole family, which is known for its diverse biological activities. In
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Indolium Thiolates : A study by Androsov (2008) details the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole into nonaromatic 1,1-dialkylindolium-2-thiolates through ring-opening and cyclization reactions involving secondary amines and thioketene intermediates (Androsov, 2008).
Synthesis and Characterization of Benzamide Derivatives : Research by He et al. (2014) on 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide explored its synthesis, crystal structure, and spectroscopic properties, providing insights into structure-property relationships and antitumor activity (He et al., 2014).
Quality Control of Anticonvulsants : Sych et al. (2018) developed quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with significant anticonvulsive activity, highlighting its physical-chemical properties and spectral characteristics (Sych et al., 2018).
Crystal Engineering with Benzamide Derivatives : A study by Saha et al. (2005) on the crystal structure of 4-nitrobenzamide·4-iodobenzamide demonstrated the formation of molecular tapes via hydrogen and halogen bonds, offering insights into crystal design (Saha et al., 2005).
Biological Activities and Applications
Antimicrobial and Antitumor Properties : The synthesis and evaluation of 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles by Mutchu et al. (2018) revealed significant cytotoxic and antibacterial activities, suggesting potential therapeutic applications (Mutchu et al., 2018).
Anticonvulsant Agents Targeting Benzodiazepine Receptors : Faizi et al. (2017) developed 4-thiazolidinone derivatives as benzodiazepine receptor agonists, demonstrating notable anticonvulsant activities in various tests, suggesting their potential as therapeutic agents (Faizi et al., 2017).
Material Science and Corrosion Inhibition
Corrosion Inhibition in Mild Steel : Bentiss et al. (2007) investigated the inhibition properties of 1,3,4-thiadiazoles on mild steel corrosion in acidic environments, providing insights into their application as corrosion inhibitors (Bentiss et al., 2007).
Thermally Stable Polymers : Mehdipour‐Ataei and Hatami (2007) synthesized novel polymers with excellent thermal stability and solubility properties by incorporating benzamide derivatives, highlighting their potential in advanced material applications (Mehdipour‐Ataei & Hatami, 2007).
properties
IUPAC Name |
4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S/c1-9-2-4-10(5-3-9)15-19-20-16(25-15)18-14(22)11-6-7-12(17)13(8-11)21(23)24/h2-8H,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMUCIVLRDHQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)


![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)
![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)
![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)

![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)




![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)